molecular formula C14H16N4O B12265301 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12265301
M. Wt: 256.30 g/mol
InChI Key: PCUFDRNGWBJXMS-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole moiety is often used in pharmaceuticals, agrochemicals, and materials science due to its unique properties and ability to mimic amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly regioselective and efficient, making it a popular choice for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper(I) iodide, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient production of 1,2,3-triazoles with high yields and functional group tolerance . The use of continuous flow conditions also helps in bypassing the need for gaseous reagents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding disrupts the enzyme’s function, leading to its inhibitory effects. Additionally, the compound’s triazole ring can participate in hydrogen bonding and dipole-dipole interactions, further contributing to its biological activity .

Comparison with Similar Compounds

1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other 1,2,3-triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-cyclopentyl-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(15-11-6-2-1-3-7-11)13-10-18(17-16-13)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,15,19)

InChI Key

PCUFDRNGWBJXMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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